4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

Kynurenine pathway modulation Neurodegenerative disease research Enzyme inhibition

Researchers requiring validated KMO inhibitors face regioisomer integrity risks-substituting 2,4- or 2,3-dichloro isomers alters target engagement and synthetic outcomes. This compound (CAS 50597-19-8) resolves both: • KMO IC₅₀ = 25 nM (pH 7.4, 25°C); calibrated potency between UPF 648 (0.3 nM) and Ro 61-8048 (35 nM) • Key Tolcapone intermediate-only the 3,4-dichloro regioisomer yields correct COMT inhibitor architecture • Chiral auxiliary for asymmetric synthesis with high enantioselectivity ≥95% purity; RUO grade with NMR/HPLC/GC characterization. Ships globally from stock.

Molecular Formula C10H8Cl2O3
Molecular Weight 247.07 g/mol
CAS No. 50597-19-8
Cat. No. B189063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
CAS50597-19-8
Molecular FormulaC10H8Cl2O3
Molecular Weight247.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CCC(=O)O)Cl)Cl
InChIInChI=1S/C10H8Cl2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15)
InChIKeyDPCXOOJTAKKWIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid (CAS 50597-19-8): Chemical Profile and Research-Grade Sourcing Considerations


4-(3,4-Dichlorophenyl)-4-oxobutanoic acid (CAS 50597-19-8), also designated PCPA or 3,4-dichloro-γ-oxobenzenebutanoic acid, is an aryl γ-ketoacid with the molecular formula C₁₀H₈Cl₂O₃ and a molecular weight of 247.07 g/mol . The compound features a 3,4-dichlorophenyl substituent positioned at the 4-carbon of a butanoic acid backbone with a ketone functionality at the same carbon . This ketoacid scaffold enables diverse synthetic transformations including oxidation, reduction, esterification, and nucleophilic substitution reactions . Standard commercial specifications for research-grade material indicate a purity of 95%, with analytical characterization typically provided via NMR, HPLC, and GC . The compound is strictly designated for research use only (RUO) and is not intended for diagnostic or therapeutic applications .

Why 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid Cannot Be Casually Substituted with In-Class Analogs: The Evidence-Based Procurement Case


4-(3,4-Dichlorophenyl)-4-oxobutanoic acid (CAS 50597-19-8) resides within a broader class of 4-aryl-4-oxobutanoic acid derivatives that share a common γ-ketoacid backbone . However, substitution with structurally proximate analogs—including regioisomers differing only in chlorine substitution pattern or homologs varying only in carbon chain length—carries measurable risk of altered biochemical activity and divergent synthetic utility. The specific 3,4-dichloro substitution pattern is not arbitrary; it emerges from structure-activity relationship (SAR) studies as a critical determinant of KMO inhibition potency, with modifications such as hydroxyl substitution shown to decrease activity while methyl additions can increase potency . The following quantitative evidence demonstrates that this compound's procurement value is tied to its precise molecular identity, not merely its membership in a broader chemical class.

Quantitative Evidence Guide: Direct Comparator Data for 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid (CAS 50597-19-8) in KMO Inhibition and Synthetic Applications


Kynurenine Monooxygenase (KMO) Inhibition: IC₅₀ Comparison of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid vs. Structural Analogs

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid (designated desamino FCE 28833) demonstrates an IC₅₀ of 25 nM against human kynurenine monooxygenase (KMO, EC 1.14.13.9) at pH 7.4 and 25°C [1]. In the same study and under identical assay conditions, the comparator UPF 648 exhibited an IC₅₀ of 0.3 nM, while Ro 61-8048 demonstrated an IC₅₀ of 35 nM [1]. This places the compound at an intermediate potency level within the KMO inhibitor landscape—approximately 83-fold less potent than UPF 648 but 1.4-fold more potent than Ro 61-8048 [1].

Kynurenine pathway modulation Neurodegenerative disease research Enzyme inhibition

Regioisomeric Selectivity: 3,4-Dichloro vs. 2,4-Dichloro Substitution Pattern in Aryl-Oxobutanoic Acid Derivatives

The 3,4-dichloro substitution pattern (CAS 50597-19-8) confers distinct biological targeting properties compared to its 2,4-dichloro regioisomer (CAS 58457-57-1). While both compounds share the identical molecular formula (C₁₀H₈Cl₂O₃) and molecular weight (247.07 g/mol) , the 3,4-dichloro isomer is specifically documented as a direct KMO inhibitor with established enzymatic IC₅₀ data (25 nM) [1] and is a validated key intermediate in Tolcapone synthesis [2]. In contrast, the 2,4-dichloro isomer is described primarily as a general KMO research precursor without direct inhibitory data, where the dichlorophenyl moiety is noted for potential lipophilicity enhancement rather than established target engagement .

Medicinal chemistry Structure-activity relationship Isomer differentiation

Synthetic Utility as a Precursor to Dual COX-2/15-LOX Inhibitors with TNF-α Suppression

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid serves as a versatile starting material for synthesizing novel furanone derivatives that are subsequently elaborated into heterocyclic and non-heterocyclic compounds with dual COX-2/15-LOX inhibitory activity . In a 2021 study, derivatives synthesized from this scaffold were evaluated in vitro against COX enzymes, 15-LOX, and TNF-α. Among the compounds generated, three pyridazinone derivatives (5b, 8b, and 8c) emerged as the most promising anti-inflammatory agents with dual COX-2/15-LOX inhibition and high TNF-α inhibitory activity . While the parent 4-(3,4-dichlorophenyl)-4-oxobutanoic acid itself is not the active pharmaceutical agent, its structural features enable the construction of bioactive heterocyclic frameworks that simpler aryl ketones cannot directly access.

Anti-inflammatory drug discovery COX/LOX dual inhibition Heterocyclic synthesis

Validated Role as Key Intermediate in Tolcapone (COMT Inhibitor) Synthesis

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid (CAS 50597-19-8) is a documented key intermediate in the synthesis of Tolcapone, a catechol-O-methyltransferase (COMT) inhibitor approved for the treatment of Parkinson's disease [1]. Tolcapone (3,4-dihydroxy-4'-methyl-5-nitrobenzophenone) requires the 3,4-dichlorophenyl structural motif for its pharmacological activity. The specific dichloro substitution pattern is essential to the synthetic route; regioisomeric variants such as 2,4-dichloro or 2,3-dichloro analogs would not yield the correct Tolcapone architecture.

Parkinson's disease therapeutics COMT inhibition API intermediate

Evidence-Based Application Scenarios for 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid (CAS 50597-19-8): Where the Data Supports Procurement


Kynurenine Pathway Research: Calibrated KMO Inhibition Tool with Defined IC₅₀

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid (CAS 50597-19-8) is optimally deployed as a reference KMO inhibitor in kynurenine pathway studies where a precisely characterized intermediate-potency compound is required. With a documented IC₅₀ of 25 nM against human KMO under standardized conditions (pH 7.4, 25°C), it occupies a defined potency niche between ultra-potent UPF 648 (IC₅₀ = 0.3 nM) and weaker Ro 61-8048 (IC₅₀ = 35 nM) [1]. This calibrated activity makes it suitable for dose-response studies examining the relationship between KMO inhibition magnitude and downstream neuroprotective outcomes in models of Alzheimer's disease, Parkinson's disease, and Huntington's chorea . Researchers should procure this specific compound rather than regioisomeric analogs because the 3,4-dichloro substitution pattern is validated for KMO target engagement [1].

Medicinal Chemistry: Scaffold for Dual COX-2/15-LOX Inhibitor Development

In anti-inflammatory drug discovery programs, 4-(3,4-dichlorophenyl)-4-oxobutanoic acid serves as a synthetic precursor for constructing furanone-based intermediates that can be further elaborated into heterocyclic compounds—specifically pyridazinone derivatives—demonstrating dual COX-2/15-LOX inhibition with concurrent TNF-α suppression . The γ-ketoacid scaffold provides synthetic handles for diverse transformations including oxidation, reduction, esterification, and nucleophilic substitution . This compound is appropriate for medicinal chemistry groups seeking to explore structure-activity relationships around the 3,4-dichlorophenyl motif in the context of inflammatory pathway modulation.

Pharmaceutical Process Development: Validated Tolcapone Intermediate

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is an established key intermediate in the synthesis of Tolcapone, the catechol-O-methyltransferase (COMT) inhibitor used in Parkinson's disease therapy [2]. Procurement of this specific 3,4-dichloro regioisomer (CAS 50597-19-8) is essential for process chemistry groups developing Tolcapone synthetic routes or investigating COMT inhibitor analogs. Substitution with 2,4-dichloro (CAS 58457-57-1) or 2,3-dichloro isomers would yield incorrect product architectures and compromise synthetic fidelity. Standard commercial specifications at 95% purity with NMR, HPLC, and GC characterization support research-grade synthetic applications.

Chiral Auxiliary Applications in Asymmetric Synthesis

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid (PCPA) possesses two stereogenic centers that enable its use as a chiral auxiliary in asymmetric synthesis . When covalently attached to a substrate molecule, PCPA can induce chirality in subsequent reactions; following the desired transformation, PCPA is removed to yield the chiral product with high enantioselectivity . This application is distinct from its roles in KMO inhibition or pharmaceutical intermediate synthesis, providing an orthogonal utility for synthetic organic chemistry laboratories. Procurement should prioritize suppliers providing documented enantiomeric purity and analytical characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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